molecular formula C18H22BNO3 B12506411 N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide

Cat. No.: B12506411
M. Wt: 311.2 g/mol
InChI Key: FLWZNQBWMLPGLP-UHFFFAOYSA-N
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Description

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide is a boronic ester-functionalized acetamide derivative featuring a naphthalene core substituted with a tetramethyl dioxaborolane (pinacol boronate) group at the 4-position and an acetamide moiety at the 1-position. The naphthalene scaffold enhances π-conjugation and lipophilicity, while the boronic ester group enables versatile reactivity for functionalization .

Properties

Molecular Formula

C18H22BNO3

Molecular Weight

311.2 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide

InChI

InChI=1S/C18H22BNO3/c1-12(21)20-16-11-10-15(13-8-6-7-9-14(13)16)19-22-17(2,3)18(4,5)23-19/h6-11H,1-5H3,(H,20,21)

InChI Key

FLWZNQBWMLPGLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide typically involves the reaction of 4-bromo-1-naphthylamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate.

    Oxidation: The boronic ester group can be oxidized to a boronic acid using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride, hydrogen gas with metal catalysts.

Scientific Research Applications

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide largely depends on its role in specific reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The boron atom in the dioxaborolane ring plays a crucial role in facilitating these reactions by stabilizing the transition state and enhancing the reactivity of the compound.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The naphthalene derivative exhibits higher lipophilicity (logP ~3.5) compared to phenyl (logP ~2.8) or pyridine (logP ~1.9) analogues, influencing membrane permeability in drug candidates .
  • Reactivity : Naphthalene-based boronic esters demonstrate superior stability in Suzuki couplings compared to phenyl derivatives due to reduced steric hindrance and enhanced resonance stabilization .
  • Spectral Data :
    • IR Spectroscopy : The acetamide C=O stretch in the target compound appears at ~1675 cm⁻¹, consistent with derivatives like N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (1678 cm⁻¹) .
    • ¹H NMR : The naphthalenyl protons resonate at δ 7.2–8.4 ppm, distinct from phenyl analogues (δ 6.8–7.6 ppm), reflecting aromatic ring current effects .

Biological Activity

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide (CAS: 1864801-88-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse sources.

The molecular formula for this compound is C18H22BNO3C_{18}H_{22}BNO_3 with a molecular weight of approximately 311.19 g/mol. The compound features a naphthalene ring substituted with a tetramethyl dioxaborolane moiety and an acetamide group, which may influence its solubility and reactivity in biological systems .

Synthesis

Synthesis of this compound typically involves the reaction of naphthalene derivatives with boronic acid pinacol esters under specific catalytic conditions. This method allows the introduction of the dioxaborolane group effectively while maintaining the integrity of the naphthalene structure .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies on thalidomide analogues have shown that modifications in the molecular structure can lead to enhanced growth inhibition of cancer cells while sparing non-tumorigenic cells . This suggests that this compound may possess selective cytotoxic effects against cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of the boron atom in its structure could play a crucial role in its interaction with biological macromolecules. Boron-containing compounds have been known to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Case Studies

Case Study 1: Growth Inhibition in Liver Cancer Cells
In a study investigating novel thalidomide derivatives, two compounds demonstrated significant growth inhibition in tumorigenic liver cell lines without affecting healthy cells at concentrations as low as 10 µM. This highlights the potential for compounds like this compound to be developed as targeted therapies for liver cancer .

Case Study 2: Enzymatic Incorporation
Another study explored the incorporation of naphthalene-derived nucleotides into DNA by polymerases. The findings indicated that naphthalene analogs are accepted more readily than traditional nucleotides, suggesting that modifications such as those present in this compound could enhance the efficiency of genetic engineering techniques .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
Anticancer ActivityInhibits growth of liver cancer cells selectively
Enzyme InteractionEnhances incorporation into DNA by polymerases
Mechanism InsightsPotential interference with cellular signaling

Q & A

Q. What are the primary synthetic routes for N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the tetramethyl dioxaborolane group. A common approach involves coupling 4-bromo-naphthalen-1-ylacetamide with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C. Post-reaction purification involves column chromatography and recrystallization to isolate the boronate ester product .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the naphthalene backbone, acetamide moiety, and boronate ester group (e.g., δ ~1.3 ppm for tetramethyl groups) .
  • X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) resolves bond lengths and angles, particularly verifying the planar geometry of the acetamide group and boronate ester ring .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₂BNO₃) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the boronate ester group in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess the electron-withdrawing/donating effects of the naphthalene-acetamide substituent on the boron center. Key parameters include:

  • Absolute hardness (η) and electronegativity (χ) : Calculated via ionization potential (I) and electron affinity (A) (η = (I – A)/2) to predict nucleophilic/electrophilic behavior .
  • Frontier molecular orbitals (HOMO/LUMO) : To identify reactive sites for Suzuki-Miyaura coupling. Software like Gaussian or ORCA is used, with solvent effects modeled via PCM .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

The compound’s bulky tetramethyl dioxaborolane group can lead to disordered crystal packing. Strategies include:

  • Hydrogen bonding analysis : N–H···O interactions (e.g., between acetamide and boronate oxygen) stabilize the lattice. SHELXL refines anisotropic displacement parameters (ADPs) for non-H atoms .
  • Twinned data handling : SHELXE resolves overlapping reflections in high-symmetry space groups (e.g., P2₁/c) by iterative phasing .

Q. How do steric and electronic effects influence catalytic coupling efficiency?

Experimental optimization involves:

  • Catalyst screening : Pd(OAc)₂ vs. PdCl₂(dppf) for sterically hindered substrates.
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance boron transmetalation.
  • Kinetic studies : Monitoring reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Q. What contradictions exist in reported biological activity data for related acetamide-boronate hybrids?

While some studies suggest antimicrobial potential (via disruption of bacterial cell membranes), others note limited bioavailability due to poor aqueous solubility. Researchers must:

  • Control for hydrolysis : Boronate esters hydrolyze in aqueous media, complicating IC₅₀ measurements. Stability assays (e.g., HPLC monitoring at pH 7.4) are critical .
  • Validate target engagement : Use radiolabeled analogs (e.g., ¹¹B NMR) to confirm binding to bacterial enzymes like penicillin-binding proteins .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValue (Example)Method/Source
Space groupP2₁/cX-ray diffraction
R-factor<0.05SHELXL refinement
Bond length (B–O)1.36–1.39 ÅSingle-crystal analysis

Q. Table 2. Synthetic Optimization Parameters

VariableOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄85–90%
Temperature80°CMinimizes decomposition
SolventAnhydrous THFEnhances boronate stability

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